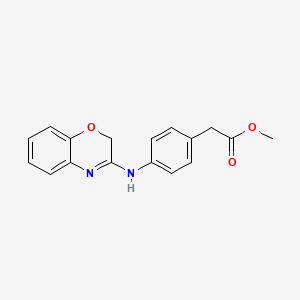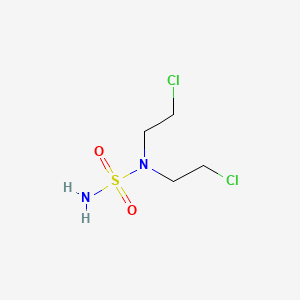
5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro and methoxy-substituted phenyl ring attached to an oxazolidinedione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium typically involves the reaction of 2-chloro-6-methoxyphenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of palladium-catalyzed Suzuki-Miyaura coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and methoxy groups on the phenyl ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-Chloro-6-methoxyphenyl)-1,3-oxazolidine-2,4-dione
- 5-(5-chloro-2-methoxyphenyl)-1,3-oxazolidine-2,4-dione
- 5-(chloromethyl)-2,3-diphenyl-1,3-oxazolidine
Uniqueness
5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium is unique due to its specific substitution pattern on the phenyl ring and its oxazolidinedione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
82128-30-1 |
|---|---|
Fórmula molecular |
C10H7ClNNaO4 |
Peso molecular |
263.61 g/mol |
Nombre IUPAC |
sodium;5-(2-chloro-6-methoxyphenyl)-1,3-oxazolidin-3-ide-2,4-dione |
InChI |
InChI=1S/C10H8ClNO4.Na/c1-15-6-4-2-3-5(11)7(6)8-9(13)12-10(14)16-8;/h2-4,8H,1H3,(H,12,13,14);/q;+1/p-1 |
Clave InChI |
GDIVOKBLMYRROH-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C(=CC=C1)Cl)C2C(=O)[N-]C(=O)O2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid](/img/structure/B12728899.png)
![10,16-diazahexacyclo[11.11.1.02,11.04,9.015,24.017,22]pentacosa-2,4,6,8,10,15,17,19,21,23-decaene-3,23-diamine](/img/structure/B12728902.png)






![(12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one](/img/structure/B12728953.png)





